molecular formula C6H8N8S B14000296 [(2-amino-7H-purin-6-yl)amino]thiourea CAS No. 25732-32-5

[(2-amino-7H-purin-6-yl)amino]thiourea

Cat. No.: B14000296
CAS No.: 25732-32-5
M. Wt: 224.25 g/mol
InChI Key: ASTLQEDCQCCQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-amino-7H-purin-6-yl)amino]thiourea is a synthetic purine-thiourea hybrid compound offered for research purposes. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the thiourea and purine functional groups. Thiourea derivatives are widely investigated for their potential as kinase inhibitors, antiviral agents, and antibacterial compounds . The purine scaffold is a fundamental building block in biochemistry, making derivatives like this one relevant for probing enzyme active sites and nucleic acid interactions. Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or as a core structure in the design of novel bioactive agents. The presence of multiple hydrogen bond donors and acceptors in its structure makes it a candidate for studies in molecular recognition. This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25732-32-5

Molecular Formula

C6H8N8S

Molecular Weight

224.25 g/mol

IUPAC Name

[(2-amino-7H-purin-6-yl)amino]thiourea

InChI

InChI=1S/C6H8N8S/c7-5-11-3-2(9-1-10-3)4(12-5)13-14-6(8)15/h1H,(H3,8,14,15)(H4,7,9,10,11,12,13)

InChI Key

ASTLQEDCQCCQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NNC(=S)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 7h Purin 6 Yl Amino Thiourea and Its Analogues

Strategies for Purine (B94841) Functionalization

The purine ring system is a versatile scaffold that can be modified at several positions. rsc.orgresearchgate.net Functionalization strategies are crucial for introducing the necessary precursors for side-chain elaboration.

Direct amination and nucleophilic substitution are fundamental reactions in purine chemistry. rsc.org Halogenated purines, particularly at the C2, C6, and C8 positions, serve as highly effective electrophilic precursors. The chlorine atom in compounds like 6-chloropurine (B14466) is readily displaced by nitrogen nucleophiles. This nucleophilic aromatic substitution reaction is a cornerstone for introducing amino groups or more complex amine-containing side chains. mathnet.runih.gov

The reactivity of the purine ring towards electrophilic substitution is generally low due to the presence of electron-withdrawing nitrogen atoms. bu.edu.eg Therefore, functionalization often relies on the substitution of pre-existing groups. For instance, 6-chloropurine can react with various amines, hydrazines, and other nucleophiles to yield a wide array of substituted purine derivatives. nih.govacs.org The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield of the desired product.

The 6-position of the purine ring is a common site for modification and is pivotal for the synthesis of [(2-amino-7H-purin-6-yl)amino]thiourea. Commercially available 2-amino-6-chloropurine (B14584) is a key starting material for this purpose. researcher.life The chloro group at the C6 position is highly susceptible to nucleophilic attack.

Key reactions for derivatization at this position include:

Reaction with amines: Primary and secondary amines can displace the chloride to form N6-substituted adenine (B156593) analogues. nih.govnih.gov

Reaction with hydrazine (B178648): Hydrazine hydrate (B1144303) readily reacts with 6-chloropurines to form 6-hydrazinylpurines. This intermediate is particularly important as the hydrazinyl group serves as a direct precursor to the aminothiourea side chain.

Palladium-catalyzed cross-coupling: Reactions like Suzuki and Sonogashira couplings can be used to form C-C bonds at the 6-position, introducing aryl or alkynyl groups. mdpi.com

The choice of nucleophile and reaction conditions allows for the introduction of a diverse range of functionalities, setting the stage for further synthetic transformations. nih.gov

Table 1: Examples of Nucleophilic Substitution at the 6-Position of Purines To view the full table, scroll to the right

Starting Material Nucleophile Product Conditions Yield Reference
2-amino-6-chloropurine (S)-Phenylalanine tert-butyl ester hydrochloride tert-butyl N-(2-amino-9H-purin-6-yl)-(S)-phenylalaninate Et3N, DMA, 100 °C, 12 h 50% mathnet.ru
6-chloropurine Hydrazine hydrate 6-Hydrazinylpurine EtOH, reflux High N/A
6-chloropurine Morpholine 4-(9H-purin-6-yl)morpholine N/A N/A rsc.org
9-benzyl-6-chloropurine 4-Boronophenylalanine derivatives 4-(9-benzylpurin-6-yl)phenylalanines Pd catalyst N/A nih.gov

Approaches to Thiourea (B124793) Moiety Formation

The thiourea group is a key structural feature of the target compound. Its synthesis can be achieved through several reliable methods.

The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine is one of the most common and efficient methods for synthesizing N,N'-disubstituted thioureas. nih.govthermofisher.com The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group. mdpi.com

This method is highly versatile and tolerates a wide range of functional groups on both the amine and isothiocyanate components. rsc.org The reaction is often carried out in a suitable organic solvent at room temperature or with gentle heating. rsc.org In the context of synthesizing purine-thiourea derivatives, a purine bearing a primary amine or hydrazine group can be reacted with an appropriate isothiocyanate. For example, a 6-aminopurine or 6-hydrazinylpurine derivative could be coupled with an isothiocyanate to form the desired thiourea linkage. nih.gov

Table 2: Selected Examples of Thiourea Synthesis via Isothiocyanate-Amine Coupling To view the full table, scroll to the right

Amine Component Isothiocyanate Component Product Conditions Yield Reference
Primary/Secondary Amine Phenyl isothiocyanate N-Aryl/alkyl-N'-phenylthiourea Toluene, reflux N/A mdpi.com
Nα-Fmoc-β-amino-L-alanine Peracetylated glycosylmethyl isothiocyanates Thiourea-tethered C-glycosyl amino acids N/A 70-75% rsc.org
Various Amines Carbon disulfide (in situ isothiocyanate formation) Symmetrical/Unsymmetrical thioureas Aqueous medium Good organic-chemistry.org
2-amino-4,6-disubstituted pyrimidines Acyl isothiocyanates Pyrimidine (B1678525) linked acyl thiourea derivatives Nucleophilic addition Good nih.gov

Thiourea itself can act as a binucleophile and is used in the synthesis of various heterocyclic systems, most notably pyrimidines, by reacting with 1,3-dicarbonyl compounds or their equivalents. bu.edu.egwikipedia.orgmdpi.com While this typically involves ring formation, the underlying reactivity principles can be adapted.

Multi-Step Synthesis of this compound

The synthesis of the target compound, this compound, requires a logical sequence of reactions that combines purine functionalization with thiourea formation. A plausible and efficient multi-step synthetic route is outlined below, starting from a common purine precursor. youtube.comyoutube.comyoutube.comresearchgate.net

Step 1: Synthesis of 2-amino-6-hydrazinyl-7H-purine

The synthesis begins with the commercially available 2-amino-6-chloropurine. This precursor is subjected to nucleophilic substitution at the C6 position using hydrazine hydrate. The reaction is typically performed by refluxing the starting materials in a protic solvent such as ethanol. The highly nucleophilic hydrazine readily displaces the chloride ion to afford 2-amino-6-hydrazinyl-7H-purine in good yield.

Reaction: 2-amino-6-chloropurine + NH₂NH₂·H₂O → 2-amino-6-hydrazinyl-7H-purine + HCl

Step 2: Formation of the Thiosemicarbazide Moiety

The hydrazinyl group of the intermediate is the key functional handle for introducing the thiourea element. To form the N-aminothiourea (or thiosemicarbazide) structure, the 2-amino-6-hydrazinyl-7H-purine is reacted with a thiocarbonyl source. A common method for this transformation is the reaction with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid. The acid protonates the thiocyanate, which is then attacked by the terminal nitrogen of the hydrazinyl group.

Reaction: 2-amino-6-hydrazinyl-7H-purine + KSCN (in acidic medium) → this compound

This two-step sequence represents a straightforward and effective strategy for the synthesis of this compound, leveraging well-established reactions in heterocyclic and sulfur chemistry.

Precursor Synthesis and Optimization

The foundation for synthesizing the target compound lies in the efficient preparation of its key precursor, 2,6-diaminopurine (B158960) (DAP) or its derivatives. Research has focused on optimizing the synthesis of this crucial building block. A system-oriented optimization of the 2,6-diaminopurine chemotype has been explored to identify promising biologically active agents. nih.gov This approach involves modifying the structure to enhance desired properties, which in turn influences the synthetic strategy for the precursor itself. nih.gov

One innovative route to DAP precursors involves the use of 2-fluoro-6-aminopurines. vanderbilt.eduacs.org This strategy leverages the high electronegativity of the fluorine atom at the 2-position, which deactivates the 6-amino group, thereby eliminating the need for a protecting group during subsequent synthetic steps. The fluorine atom can then be readily displaced through aromatic nucleophilic substitution to introduce the desired 2-amino group, completing the synthesis of the DAP core. vanderbilt.eduacs.org

Further modifications and functionalization of the purine precursor are also critical. For instance, the synthesis of 2'-O-methyl-2,6-diaminopurine riboside derivatives has been achieved through a multi-step process starting from 2,6-diaminopurine riboside. This involves protection of the hydroxyl groups, methylation, and subsequent deprotection steps to yield the desired precursor. nih.gov

The table below summarizes key precursor strategies.

Table 1: Precursor Synthesis Strategies for Purinyl Thiourea Derivatives
Precursor Class Synthetic Strategy Key Features Reference(s)
2,6-Diaminopurine (DAP) System-oriented optimization Modifies chemotype to improve biological activity profiles. nih.gov
2-Fluoro-6-aminopurine Nucleophilic aromatic substitution Utilizes fluorine as a leaving group, avoiding the need for protecting groups on the 6-amino function. vanderbilt.eduacs.org
2,6-Diaminopurine Riboside Multi-step protection and modification Allows for the synthesis of specific riboside derivatives through protection, methylation, and deprotection sequences. nih.gov

Coupling and Cyclization Strategies

Once the purine precursor is synthesized, the next critical step is the coupling of the thiourea moiety. A primary method for forming the thiourea linkage is the reaction between an amine and an isothiocyanate. rsc.org In the context of this compound, this would involve reacting a 6-aminopurine derivative with a suitable isothiocyanate source or, conversely, converting the 6-amino group into an isothiocyanate to react with an amino-containing compound.

An alternative and widely used coupling strategy involves the nucleophilic substitution of a leaving group on the purine ring. For instance, 6-chloropurine is a common starting material where the chlorine atom is displaced by a nucleophile. nih.gov To form the desired linkage, a pre-formed aminothiourea could act as the nucleophile, attacking the C6 position of 2-amino-6-chloropurine. This approach has been successfully used to synthesize N-(purin-6-yl)dipeptides, demonstrating its feasibility for attaching complex side chains to the purine core. nih.gov

Cyclization strategies are also employed, particularly in the synthesis of more complex, polycyclic purine analogues. Intramolecular cyclization of molecules containing a thiourea group can lead to the formation of new heterocyclic rings fused to the purine system. researchgate.net While not a direct route to the title compound, these strategies highlight the versatility of the thiourea group in constructing diverse molecular scaffolds. researchgate.net The synthesis of purine thioglycoside analogs also relies on coupling reactions, where a mercapto group on the purine is reacted to form a thioglycosidic bond. nih.gov

Synthetic Routes for Novel Purinyl Thiourea Derivatives

The development of novel derivatives often requires sophisticated synthetic methods to control the placement of functional groups and to ensure environmentally friendly processes.

Regioselective Synthesis and Isolation of Isomers

Achieving regioselectivity—the control over the position of chemical bond formation—is paramount in purine chemistry due to the multiple reactive sites on the heterocyclic ring. Direct C-H functionalization has emerged as a powerful tool for regioselective synthesis. For example, direct C-H cyanation of purines can be directed to either the C8 or C2 position depending on the directing groups present on the purine ring. mdpi.com An electron-donating group at the 6-position can direct cyanation to the C2 position, while other substituents can favor the C8 position. mdpi.com

Nucleophilic aromatic substitution reactions also offer a pathway for regioselective synthesis. In 9-alkylated-2,6-diazidopurines, the azido (B1232118) group at the C2 position can be selectively substituted by amines, demonstrating C2-regioselectivity. beilstein-journals.org Such principles can be applied to the synthesis of this compound to ensure the correct placement of the amino and aminothiourea groups.

Once synthesized, the separation of isomers is another critical challenge. For chiral thiourea derivatives, spontaneous resolution via preferential crystallization has been shown to be an effective method for isolating enantiomers. This technique relies on the different thermodynamic stabilities of crystals formed by molecules of the same chirality. rsc.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally sustainable synthetic methods. For thiourea derivatives, several green chemistry approaches have been established. One-pot methods using green solvents like cyrene have been developed for the preparation of diaryl thioureas with nearly quantitative yields, offering a viable alternative to traditional solvents like THF. nih.gov

The use of water as a solvent is another cornerstone of green synthesis. Symmetric thiourea compounds have been synthesized in high yield and purity using water, which simplifies product isolation and reduces environmental impact. finechemicals.com.cn Deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than either component, are also gaining traction as green reaction media. rsc.org An efficient process for synthesizing thioureas has been developed using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acts as both the catalyst and the medium. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a solvent-free approach to synthesis. beilstein-journals.orgnih.gov This technique has been successfully applied to the quantitative synthesis of thioureas without the use of bulk solvents, minimizing waste generation. beilstein-journals.orgnih.gov

Table 2: Green Chemistry Approaches in Thiourea Synthesis

Approach Description Advantages Reference(s)
Green Solvents Use of environmentally benign solvents like cyrene or water. Reduced toxicity and environmental impact, simplified workup. nih.govfinechemicals.com.cn
Deep Eutectic Solvents (DES) Employing DES as a dual catalyst and reaction medium. Recyclable, non-volatile, enhances reaction rates. rsc.org
Mechanochemistry Solvent-free synthesis via grinding or ball milling. Eliminates bulk solvent use, high yields, no byproduct generation. beilstein-journals.orgnih.gov

Methodological Advancements in Yield and Purity Optimization

Optimizing reaction conditions is crucial for maximizing product yield and purity. This involves the systematic variation of parameters such as temperature, reaction time, and molar ratios of reactants. For the synthesis of thioureas from aliphatic amines, conditions have been optimized to significantly improve yields. researchgate.net For example, studies have shown how adjusting the amount of sulfur and the reaction temperature can impact the efficiency of thiourea formation. researchgate.net

Continuous-flow synthesis is a modern methodological advancement that offers precise control over reaction parameters, leading to improved yields, purity, and safety. This technique has been successfully applied to the synthesis of thioureas, enabling the use of aqueous polysulfide solutions under homogeneous and mild conditions. mdpi.com The products often crystallize directly from the reaction mixture, simplifying isolation. mdpi.com

Structure Activity Relationship Sar and Design Principles of Purinyl Thioureas

Impact of Purine (B94841) Substitutions on Molecular Interactions

The purine scaffold is a versatile template whose interaction profile can be finely tuned through strategic substitutions. Modifications at various positions on the purine ring can alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its binding affinity and selectivity for biological targets.

Influence of Amino Group Modifications at the 2-Position

The amino group at the 2-position of the purine ring plays a significant role in molecular recognition, primarily by acting as a hydrogen bond donor. This additional interaction site can substantially enhance the binding affinity and stability of the ligand-target complex. nih.govnih.gov Studies on related purine-containing structures have demonstrated that the presence of the 2-amino group provides an additional hydrogen bond that can substantially stabilize duplex formations in nucleic acids. nih.govnih.gov

In the context of protein-ligand interactions, this group can engage with specific amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a binding pocket. Theoretical studies on the interaction of modified purines with riboswitches have shown that the number and position of amino substituents critically affect binding. nih.gov Therefore, modifying or replacing the 2-amino group would be expected to have a profound impact on the compound's biological activity. For example, its removal would eliminate a key hydrogen bond, likely reducing binding affinity, while its replacement with other functional groups could alter selectivity or introduce new interactions.

Effects of Substitutions at the 7H-Position on Structural Conformation

The nitrogen atom at the 7-position (N7) of the purine ring is part of the imidazole (B134444) ring and is located on the Hoogsteen edge of the molecule. nih.gov This position is crucial for alternative hydrogen bonding patterns beyond the standard Watson-Crick face. nih.gov Substitution at the 7H-position can have significant stereochemical consequences:

Blocking Hoogsteen Interactions: The N7 atom can act as a hydrogen bond acceptor. nih.gov Alkylation or substitution at this site would block this potential interaction, forcing the molecule to engage with its target through other sites and altering its binding mode and specificity.

Steric Hindrance: The introduction of bulky substituents at the N7 position can create steric clashes, forcing conformational changes in the molecule or its binding partner to accommodate the group.

Role of the Thiourea (B124793) Linker in Molecular Recognition

The thiourea linker is not merely a spacer but an active participant in molecular recognition, largely due to its unique electronic and structural properties. nih.gov It is a potent hydrogen-bond donor and its flexibility allows it to adopt conformations optimal for binding. nih.govnih.gov

Conformational Flexibility and Rotational Barriers

The thiourea moiety possesses considerable conformational flexibility due to rotation around the C-N bonds. nih.govnih.gov Acyl thioureas, a related class, are known to display significant conformational diversity depending on the nature of the substituents on the nitrogen atoms. scispace.comnih.gov For N,N'-disubstituted thioureas, three primary planar conformations are possible concerning the orientation of the N-H protons relative to the thiocarbonyl (C=S) group: trans-trans, trans-cis, and cis-cis.

Research has shown that the conformational preference can be influenced by the electronic nature of the substituents. nih.gov For instance, diphenylthioureas substituted with electron-withdrawing groups, such as trifluoromethyl, favor the trans-trans conformation. nih.gov This conformation is particularly effective for catalysis and molecular recognition because it pre-organizes both N-H groups to interact with a single hydrogen-bond acceptor site on a target molecule. nih.gov This ability to adopt specific, functionally relevant conformations is a key design principle for these compounds.

Hydrogen Bonding Capacity and Ligand Binding Features

The thiourea group is a superior hydrogen bond donor, a feature central to its role in ligand binding. nih.govresearchgate.net The two N-H groups can form strong, directional hydrogen bonds, often acting in a bidentate or "chelating" manner to bind to a single acceptor atom (like a carbonyl oxygen) on a target protein or enzyme. nih.gov

Several key features define its hydrogen bonding capacity:

Enhanced Acidity: The N-H protons of thioureas are generally more acidic than those in their urea (B33335) counterparts. nih.govescholarship.org This increased acidity leads to stronger hydrogen bonds. escholarship.orgresearchgate.net

Dual Donor Functionality: The ability to donate two hydrogen bonds simultaneously allows for high-affinity interactions and contributes to binding selectivity. nih.gov

Dynamic Bonding: Time-resolved infrared experiments on related systems indicate that while the trans-trans conformation allows for dual hydrogen bonding, the interaction can be dynamic. nih.gov One N-H group may form a strong hydrogen bond while the second interacts more weakly, with a rapid exchange occurring between the two. nih.gov

This robust hydrogen-bonding capability makes the thiourea moiety a powerful pharmacophore for targeting sites rich in hydrogen bond acceptors. nih.govresearchgate.net

Table 1: Impact of Thiourea Linker Properties on Molecular Recognition

Feature Description Implication for Binding
Conformational States Can exist in trans-trans, trans-cis, and cis-cis forms due to rotation around C-N bonds. nih.gov The trans-trans conformation is often favored for bidentate hydrogen bonding to a single acceptor site. nih.gov
Hydrogen Bond Donors Two N-H groups capable of forming strong, directional hydrogen bonds. nih.govnih.gov Enables high-affinity binding, particularly to targets with accessible hydrogen bond acceptors like carbonyl groups.
Enhanced Acidity N-H protons are more acidic than in ureas, leading to stronger hydrogen bonds. nih.govescholarship.org Increases the strength and stability of the ligand-target complex.
Dynamic Interactions Hydrogen bonds can exchange rapidly, with one N-H forming a stronger bond than the other at any given moment. nih.gov Allows for flexibility in the binding pocket and facilitates an induced-fit mechanism.

Systematic Structural Modifications and Their Implications for Activity

Systematic modification of the [(2-amino-7H-purin-6-yl)amino]thiourea scaffold is a cornerstone of medicinal chemistry efforts to optimize activity, selectivity, and pharmacokinetic properties. biointerfaceresearch.com SAR studies reveal that even minor structural changes can lead to significant variations in biological outcomes. nih.gov

Key modification strategies and their implications include:

Substitution on the Purine Ring: As discussed, modifications at the 2- and 7-positions can modulate hydrogen bonding and conformation. Further substitutions at other positions, such as the 8-position, can be used to explore additional binding pockets or introduce groups that improve properties like solubility or metabolic stability. nih.gov

Modification of the Terminal Amino Group of Thiourea: Replacing the terminal -NH2 group of the thiourea with substituted alkyl or aryl groups can significantly alter the compound's profile. Introducing lipophilic aryl groups can enhance membrane permeability and introduce potential for π-π stacking interactions. biointerfaceresearch.com The electronic nature of these substituents also modulates the hydrogen bond donating strength of the adjacent N-H proton. biointerfaceresearch.com

Varying the Linker: While this article focuses on the thiourea linker, replacing it with a urea, guanidine, or other hydrogen-bonding isostere would systematically probe the importance of the thiocarbonyl group and the specific geometry and acidity of the linker. The replacement of the thiourea moiety in some drug candidates has been shown to reduce toxicity while retaining activity. nih.gov

Table 2: Hypothetical SAR of this compound Analogs

Modification Site Example Modification Potential Implication for Activity Rationale
Purine C2-Position Replace -NH2 with -H Decreased Affinity Removal of a key hydrogen bond donor site. nih.gov
Purine N7-Position Add a methyl group (-CH3) Altered Selectivity/Conformation Blocks Hoogsteen edge interactions and locks the purine tautomer. nih.gov
Thiourea Terminal N Replace -NH2 with -NH-Phenyl Increased Lipophilicity / New Interactions Enhances membrane permeability and allows for potential π-π stacking. biointerfaceresearch.com
Thiourea Terminal N Replace -NH2 with -NH-(4-Nitrophenyl) Increased H-Bond Strength The electron-withdrawing nitro group increases the acidity of the adjacent N-H proton, strengthening its hydrogen bonds. biointerfaceresearch.com

Substituent Effects (Electronic, Steric, and Lipophilic)

The potency and selectivity of purinyl thiourea analogues are heavily influenced by the nature of the substituents attached to the purine core and the thiourea moiety. These effects can be broadly categorized as electronic, steric, and lipophilic. rasayanjournal.co.in

Electronic Effects: The distribution of electrons within the molecule plays a crucial role. Introducing electron-withdrawing groups, such as nitro or perfluorophenyl groups, to the structure can increase the acidity of the NH groups in the thiourea linker. biointerfaceresearch.com This enhanced acidity facilitates stronger hydrogen bond interactions with biological targets, potentially leading to increased biological activity. biointerfaceresearch.com

Steric Effects: The size and shape of substituents determine how well the molecule fits into a biological target's binding site. For 2,6,9-trisubstituted purine derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) models have shown that steric properties can be more influential than electronic properties in explaining cytotoxicity. mdpi.com In some cases, increased steric bulk on one part of a molecule can lead to higher enantioselectivity in reactions. researchgate.net The specific arrangement of substituents can significantly impact the compound's interaction with target proteins. mdpi.com

Lipophilic Effects: Lipophilicity, or the "greasiness" of a molecule, affects its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. rasayanjournal.co.in For some purine-scaffold compounds, a hydrophobic profile in the binding pocket is crucial, and polar functionalities can have a deleterious effect on activity. nih.gov However, for other series of thiourea derivatives, an increase in lipophilicity (measured as LogP) has been shown to negatively correlate with activity, suggesting that a balance is necessary. mdpi.com Aryl substituents, for instance, can affect both the lipophilicity and membrane permeability of thiourea compounds. biointerfaceresearch.com

The following table summarizes the general effects of different substituent properties on the activity of purinyl thiourea analogues.

ParameterEffect on Molecular InteractionGeneral Impact on Activity
Electronic Modulates the acidity of NH groups, influencing hydrogen bonding capacity. biointerfaceresearch.comElectron-withdrawing groups can enhance interactions with biological acceptors, often increasing potency. biointerfaceresearch.com
Steric Dictates the conformational fit of the molecule into a target's binding site. mdpi.comCan be a dominant factor; optimal size and shape are required to maximize binding and avoid steric hindrance. rasayanjournal.co.inmdpi.com
Lipophilic Influences membrane permeability and binding to hydrophobic pockets within proteins. rasayanjournal.co.inA delicate balance is often required; excessive lipophilicity can decrease activity in some cases, while hydrophobic interactions are crucial in others. nih.govmdpi.com

Scaffold Hybridization Strategies (e.g., with Benzothiazole (B30560), Piperazine)

To enhance the therapeutic potential and specificity of purinyl thioureas, researchers employ scaffold hybridization, a strategy that combines the core purinyl thiourea structure with other pharmacologically active scaffolds. biointerfaceresearch.com This approach aims to create hybrid molecules that integrate the beneficial properties of each component.

Piperazine (B1678402): The incorporation of a piperazine ring is another common strategy, particularly to improve potency and selectivity. mdpi.com In the development of anti-leishmanial thioureas, introducing a piperazine ring into the structure led to a new generation of compounds with significantly enhanced potency and a better selectivity index. mdpi.com The piperazine moiety can influence the pharmacokinetic properties of the molecule and provide additional points of interaction with the biological target. mdpi.com

The table below provides examples of scaffolds used in hybridization strategies with thiourea derivatives.

Hybridization ScaffoldRationale for HybridizationResulting Properties
Benzothiazole Combines the versatile biological profile of benzothiazole with the purine scaffold to target specific enzymes like protein kinases. nih.govnih.govCan lead to potent and selective enzyme inhibitors with potential anticancer activity. nih.gov
Piperazine Aims to improve potency, selectivity, and pharmacokinetic properties of the parent compound. mdpi.comEnhanced biological activity and selectivity against specific targets, such as parasites. mdpi.com
Pyridine Introducing a heterocyclic substituent can enhance specificity in interacting with target proteins and allow for additional hydrogen bonding. biointerfaceresearch.comPotent anticancer agents with improved interactions with key cancer-related targets. biointerfaceresearch.com

Rational Design Strategies for Targeted Research of this compound Analogues

The development of new analogues of this compound is increasingly guided by rational design strategies. These approaches leverage computational tools and a deep understanding of the target's structure to create molecules with desired properties. rsc.orgnih.gov

The process often begins with identifying a biological target, such as a specific enzyme or receptor involved in a disease pathway. biointerfaceresearch.com Molecular docking studies are then used to predict how different thiourea derivatives might bind to this target. biointerfaceresearch.com These computational simulations help to prioritize which compounds to synthesize, saving time and resources. biointerfaceresearch.com

A key strategy involves pharmacophore modeling and hybridization. By identifying the essential structural features (the pharmacophore) required for activity, chemists can design new molecules that retain these features while incorporating novel scaffolds to improve properties like specificity and efficacy. biointerfaceresearch.com For example, designing molecules inspired by the secondary structures of proteins (like α-helices or β-turns) is an innovative approach to creating small-molecule modulators of protein-protein interactions. rsc.org

Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of design. nih.gov These tools predict the physicochemical and pharmacokinetic properties of potential drug candidates, helping to identify molecules that are more likely to be successful in later stages of development by weeding out those with poor solubility or high predicted toxicity. nih.gov

By combining these computational methods with synthetic chemistry and biological testing, researchers can systematically explore the chemical space around the this compound scaffold to develop new, highly targeted therapeutic agents. biointerfaceresearch.comnih.gov

Bioactivity Profiling and Molecular Mechanism Studies of Purinyl Thioureas

Enzyme Inhibition Studies and Target Identification

Thiourea (B124793) and its derivatives are recognized for their wide range of biological activities, including their role as enzyme inhibitors. The core structure, containing both sulfur and nitrogen, allows for the formation of hydrogen bonds within the active sites of various enzymes. While the direct inhibitory effects of [(2-amino-7H-purin-6-yl)amino]thiourea on many enzymes are yet to be fully elucidated, studies on related compounds suggest potential interactions with several key biological enzymes.

Inhibition of Key Biological Enzymes (e.g., NUDT5, MK-2, GSK-3, Carbonic Anhydrases)

NUDT5: Research into inhibitors of the ADP-ribose (ADPr) hydrolase NUDT5 has identified purine-mimetic compounds as promising candidates. These compounds are engineered to mimic the natural substrates of NUDT5, suggesting that purinyl thioureas like this compound could also exhibit inhibitory activity against this enzyme.

GSK-3: Glycogen synthase kinase-3 (GSK-3) is a significant target in drug discovery, particularly for neurodegenerative diseases. A wide array of small molecules have been investigated as GSK-3 inhibitors, and the structural motifs present in purinyl thioureas align with those of some known inhibitors.

Carbonic Anhydrases: Thiourea derivatives have demonstrated notable inhibitory effects on various isoforms of carbonic anhydrase (CA). These zinc-metalloenzymes are involved in numerous physiological processes, making them an important therapeutic target. The inhibitory action of thiourea compounds against CAs suggests that this compound may also possess similar capabilities.

Characterization of Inhibitory Potency and Selectivity

The inhibitory potency of thiourea derivatives can be significant, with some compounds exhibiting IC50 values in the micromolar to nanomolar range against their target enzymes. The selectivity of these compounds against a panel of enzymes is a critical aspect of their development as therapeutic agents.

While specific data for this compound is not available, the following table presents the inhibitory potency of other thiourea derivatives against urease, illustrating the potential efficacy of this class of compounds.

CompoundTarget EnzymeInhibitory Potency (IC50) in µM
UP-1 (a bis-acyl-thiourea derivative)Urease1.55 ± 0.0288
UP-2 (a bis-acyl-thiourea derivative)Urease1.66 ± 0.0179
UP-3 (a bis-acyl-thiourea derivative)Urease1.69 ± 0.0162
Thiourea (Standard)Urease0.97 ± 0.0371
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrid (4d)Jack Bean Urease0.0136 ± 0.0544
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrid (4g)Jack Bean Urease0.0335 ± 0.0994

Molecular Interactions with Biological Macromolecules

The biological effects of purinyl thioureas are mediated through their interactions with macromolecules such as nucleic acids and proteins. These interactions can lead to the modulation of cellular processes.

DNA/RNA Interactions and Intercalation Studies

Studies on novel purine-based thiourea derivatives have revealed their ability to interact with DNA, primarily through groove binding. Spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, have shown that these compounds can bind to the grooves of the DNA double helix. The binding constants for these interactions are typically in the order of 104 L mol-1, indicating a moderate binding affinity.

Circular dichroism spectroscopy has been employed to further elucidate the binding mode. The lack of significant changes in the DNA's CD spectrum upon the addition of these compounds suggests that the interaction is not through intercalation, where the molecule would insert itself between the base pairs of the DNA. The 2-amino group of the purine (B94841) ring is considered a critical element for the recognition and binding of small molecules to DNA.

Compound ClassMacromoleculeBinding ModeBinding Constant (Kb) in L mol-1
Purine-based thiourea derivativesDNAGroove Binding~104

Protein Binding Mechanisms and Allosteric Modulation

The thiourea moiety plays a crucial role in the interaction of these derivatives with proteins. Docking studies of thiourea derivatives containing a quinazoline (B50416) moiety have shown that the N-H group of the thiourea linker can form hydrogen bonds with key amino acid residues in the ATP-binding sites of enzymes like EGFR and VEGFR-2. This interaction is vital for the inhibitory activity of these compounds.

The binding of this compound to its protein targets likely follows a similar mechanism, where the purine ring may provide initial recognition and orientation, while the thiourea linker establishes key hydrogen bonds within the active site, leading to enzyme inhibition.

Modulation of Cellular Pathways (Mechanistic Research)

The modulation of cellular pathways by this compound would be a direct consequence of its interactions with specific enzymes and macromolecules. For instance, inhibition of kinases like GSK-3 can have profound effects on signaling pathways involved in a multitude of cellular processes, including metabolism, cell division, and apoptosis.

Interaction with DNA can also trigger various cellular responses. While groove binding is generally considered less disruptive than intercalation, it can still interfere with the binding of transcription factors and other DNA-binding proteins, thereby affecting gene expression.

Further research is necessary to delineate the specific cellular pathways modulated by this compound and to understand the downstream consequences of its molecular interactions.

Studies on Anti-Proliferative Mechanisms

While direct studies on the anti-proliferative mechanisms of this compound are not extensively detailed in the available literature, the broader class of purine and thiourea derivatives has been a subject of significant research in oncology. The anti-proliferative effects of compounds structurally related to this compound are often attributed to their ability to interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and proliferation.

A key mechanistic aspect of guanine-based purine analogues is their interaction with the purine metabolism pathway. For guanine (B1146940) and its derivatives, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a crucial role in their cytotoxic effects. HGPRT salvages purines from degraded DNA to be reused in the synthesis of new nucleic acids. Guanine-based compounds can be metabolized by HGPRT into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and function, and ultimately triggering cell death. The anti-proliferative activity of guanine-based purines has been shown to be dependent on the activity of HGPRT, as cells with mutated or silenced HGPRT exhibit resistance to the cytotoxic effects of these compounds.

Furthermore, many thiourea derivatives have been documented to induce apoptosis, or programmed cell death, in cancer cells. This process is a critical mechanism for eliminating damaged or malignant cells. The induction of apoptosis by thiourea-containing compounds can occur through various molecular pathways. These may include the modulation of the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c. Another potential mechanism is the activation of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors.

While these mechanisms are established for related compounds, further research is necessary to specifically elucidate the anti-proliferative pathways activated by this compound.

Investigations into Molecular Pathways in Anti-Infective Contexts

The investigation into the anti-infective properties of purinyl thioureas, including this compound, has revealed potential applications against various pathogens. The molecular mechanisms underlying these activities are a subject of ongoing research.

In the context of anti-leishmanial activity, purine analogues are of particular interest because Leishmania parasites are incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging them from the host. This dependency makes the purine salvage pathway an attractive target for anti-leishmanial drugs. It is hypothesized that this compound and related compounds could act as substrates for the parasite's purine transporters and metabolic enzymes. Once inside the parasite, these compounds could be converted into toxic metabolites that disrupt essential cellular functions, leading to the parasite's death. The structural similarity to natural purines allows these compounds to be recognized and processed by the parasite's enzymatic machinery, while the thiourea moiety could contribute to their specific anti-leishmanial effects.

At the broader antimicrobial level, the molecular mechanisms of thiourea derivatives are thought to involve multiple targets. These compounds have been shown to interfere with microbial growth and viability through various means, including the disruption of cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The specific molecular pathways targeted by this compound in different bacteria and fungi remain to be fully elucidated.

Receptor Binding and Activation/Antagonism Research

The purine scaffold is a well-known pharmacophore that interacts with a variety of receptors in the body, most notably the purinergic receptors (adenosine and P2Y receptors). However, specific data on the receptor binding profile of this compound is limited in the currently available scientific literature.

Based on the structure of the compound, which contains a guanine-like purine core, it is plausible that it could interact with receptors that recognize purines. The nature of this interaction, whether it be agonistic or antagonistic, would depend on the specific receptor subtype and the conformational changes induced by the binding of the compound. The thiourea group attached to the purine ring would significantly influence the compound's electronic and steric properties, and thus its binding affinity and selectivity for different receptors.

For instance, some thiourea derivatives have been investigated for their effects on various receptor systems, including growth factor receptors like the Epidermal Growth Factor Receptor (EGFR). Inhibition of such receptors can be a key mechanism in the anti-proliferative activity of certain compounds. However, without direct experimental evidence, any potential interaction of this compound with specific receptors remains speculative. Further research, including radioligand binding assays and functional studies, is required to determine the receptor binding and activation/antagonism profile of this compound.

Computational Chemistry and Theoretical Studies of 2 Amino 7h Purin 6 Yl Amino Thiourea5.1. Molecular Docking Simulations for Target Interaction Prediction5.1.1. Active Site Analysis and Binding Mode Elucidation5.1.2. Ligand Protein Interaction Profiling Hydrogen Bonding, Hydrophobic, π Stacking 5.2. Molecular Dynamics Md Simulations for Conformational Stability5.2.1. Ligand Receptor Complex Stability Analysis5.2.2. Conformational Behavior in Solvent Environments5.3. Quantum Chemical Calculations Dft for Electronic Structure Analysis

In-Depth Computational Analysis of [(2-amino-7H-purin-6-yl)amino]thiourea Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. Despite the significant interest in the computational analysis of related purine (B94841) and thiourea (B124793) derivatives for drug discovery and materials science, this particular molecule does not appear to have been the subject of dedicated investigation regarding its frontier molecular orbitals, electrostatic potential surface, quantitative structure-activity relationship (QSAR) models, or in silico ADME properties.

Computational chemistry serves as a powerful tool to predict the behavior and properties of molecules, guiding further experimental research. Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of compounds, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Similarly, analyses like the Molecular Electrostatic Potential (MEP) surface provide insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.

In the realm of medicinal chemistry, QSAR and pharmacophore modeling are essential for designing new therapeutic agents by correlating a compound's structure with its biological activity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for forecasting the pharmacokinetic profile of a potential drug candidate, including its permeability and absorption potential.

While numerous studies have applied these computational techniques to the broader classes of purine analogues and thiourea derivatives, the specific data and detailed research findings for this compound are not available in the reviewed literature. Consequently, the creation of data tables and a detailed discussion for the requested sections—Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis, QSAR Modeling, and In Silico ADME Prediction—cannot be fulfilled at this time due to the lack of specific source material for this compound. Further experimental and computational research is required to elucidate the specific chemical and biological properties of this compound.

No Publicly Available Data on the Metabolic Stability of this compound

A comprehensive search of available scientific literature and computational databases has revealed no specific studies on the metabolic stability of the chemical compound this compound.

Despite extensive queries targeting computational chemistry and theoretical studies, including in silico predictions of metabolism and interactions with metabolic enzymes, no research dedicated to this particular molecule could be identified. Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its metabolic profile as requested.

The requested article outline, focusing on "Computational Chemistry and Theoretical Studies of this compound" with a specific subsection on "5.5.2. Metabolic Stability Considerations," cannot be fulfilled due to the absence of foundational data. Generating content for the specified sections without supporting scientific evidence would be speculative and would not meet the standards of scientific accuracy.

General information exists for broader classes of related compounds, such as purine and thiourea derivatives. These studies often explore the synthesis and various biological activities of these larger chemical families. However, metabolic stability is a highly structure-specific property, and data from related but distinct molecules cannot be accurately extrapolated to this compound.

Further research, including dedicated computational modeling or experimental laboratory studies, would be required to determine the metabolic stability, potential metabolic pathways, and interactions with enzymes like cytochrome P450 for this compound. Until such studies are conducted and published, a scientifically rigorous article on this specific topic cannot be produced.

Advanced Characterization and Structural Elucidation of Purinyl Thioureas

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and rocking of chemical bonds. Each functional group possesses a unique set of vibrational modes, providing a characteristic "fingerprint" that aids in structural identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For [(2-amino-7H-purin-6-yl)amino]thiourea, the spectrum would exhibit characteristic peaks corresponding to its distinct structural components: the purine (B94841) ring, the primary amino group, and the thiourea (B124793) moiety.

Key vibrational modes expected in the FT-IR spectrum include:

N-H Stretching: Multiple sharp to broad bands are anticipated in the 3100-3400 cm⁻¹ region. These arise from the symmetric and asymmetric stretching of the N-H bonds in the C2-amino group and the various N-H groups of the thiourea linker. Hydrogen bonding can cause significant broadening of these peaks.

C-H Stretching: A weaker absorption corresponding to the C-H stretch of the C8 proton on the purine ring is expected around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The purine ring contains a conjugated system of C=N and C=C bonds. These vibrations typically appear as a series of sharp, medium-to-strong intensity bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring and bending vibrations of the amino (NH₂) and secondary amine (NH) groups are found in the 1550-1650 cm⁻¹ range, often overlapping with the ring stretching vibrations.

Thioamide Bands: The thiourea group gives rise to several characteristic bands. The thioamide I band, with significant C=S stretching and C-N stretching character, is expected around 1500-1550 cm⁻¹. The thioamide II band, primarily from N-H bending and C-N stretching, appears near 1250-1350 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretch is a key indicator of the thiourea group. While it contributes to several bands, a significant absorption is often observed in the lower frequency region, typically between 700-850 cm⁻¹ researchgate.net.

Table 1: Predicted FT-IR Peaks for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3400 N-H Stretch Purine NH₂, Thiourea NH & NH₂
3000 - 3100 C-H Stretch Purine C8-H
1500 - 1650 C=N, C=C Stretch Purine Ring
1550 - 1650 N-H Bend Purine NH₂, Thiourea NH & NH₂
1250 - 1350 C-N Stretch, N-H Bend Thioamide II

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that detects scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in FT-IR spectra. For this compound, Raman spectroscopy would provide valuable confirmation of key structural features.

Key expected signals include:

Purine Ring Breathing Modes: A strong, sharp signal, characteristic of the symmetric "breathing" vibration of the entire purine ring system, is expected in the 700-800 cm⁻¹ range. This is often a prominent feature in the Raman spectra of purine derivatives acs.org.

C=S Stretching: The thiocarbonyl (C=S) bond often produces a strong and easily identifiable peak in Raman spectra, typically found between 700-750 cm⁻¹ researchgate.net. This provides a clear confirmation of the thiourea moiety.

Other Vibrations: Other bands corresponding to C-N stretching, N-H bending, and various ring deformations would also be present, providing a comprehensive vibrational profile that complements the FT-IR data nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful method for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms in a molecule. In a solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons, the spectrum of this compound would show several key signals.

Purine H8 Proton: A distinct singlet is expected for the proton at the C8 position of the purine ring, typically appearing in the downfield region (δ 8.0-8.5 ppm) due to the electron-withdrawing nature of the heterocyclic system researchgate.net.

Amine and Thiourea N-H Protons: The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Several such signals would be expected: one for the purine N-H, one for the C2-NH₂, one for the linker N-H between the purine and thiourea, and one for the terminal NH₂ of the thiourea group. Their chemical shifts can vary significantly based on concentration and hydrogen bonding but are typically found in a broad range from δ 6.0 to δ 11.0 ppm mdpi.comresearchgate.net.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Proton Assignment
~8.2 Singlet H8 (Purine Ring)
~10.5 Broad Singlet NH (Linker)
~9.5 Broad Singlet NH₂ (Thiourea)
~7.5 Broad Singlet NH (Purine Ring)

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is attributed to the thiocarbonyl carbon of the thiourea group. This carbon is highly deshielded and typically resonates in the range of δ 180-185 ppm researchgate.net.

Purine Ring Carbons: The five carbon atoms of the purine ring will appear in the aromatic region (δ 110-160 ppm). Based on data from related 2,6-disubstituted purines, the approximate chemical shifts can be predicted researchgate.net. The C6 and C2 carbons, being attached to nitrogen, are typically found further downfield compared to C4, C5, and C8.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment
~182 C=S (Thiocarbonyl)
~160 C2
~155 C6
~152 C4
~140 C8

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously confirming the connectivity of the molecular framework nih.govresearchgate.net.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this specific molecule, with its isolated H8 proton and exchangeable N-H protons, significant COSY correlations would not be expected, but the experiment would confirm the lack of H-H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. The primary use for this compound would be to definitively link the ¹H signal at ~8.2 ppm to the ¹³C signal of the C8 carbon at ~140 ppm, confirming the C8-H8 assignment .

A correlation from the linker NH proton (~10.5 ppm) to the purine C6 carbon (~155 ppm).

A correlation from the same linker NH proton to the thiocarbonyl carbon (C=S) (~182 ppm).

Correlations from the H8 proton (~8.2 ppm) to the purine C4 and C5 carbons, confirming its position on the imidazole (B134444) portion of the purine ring.

Together, these 2D NMR experiments provide an interlocking web of correlations that leaves no ambiguity in the final structural elucidation of this compound .

Due to the absence of specific published research data for the compound "this compound," it is not possible to provide a detailed and scientifically accurate article on its advanced characterization and structural elucidation that includes experimental findings and data tables as requested.

Extensive searches for empirical data, including high-resolution mass spectrometry, X-ray crystallography, and elemental analysis, for this specific molecule have not yielded any direct results. The scientific literature contains information on related purinyl thiourea derivatives, but per the user's strict instructions, discussion of these related compounds is excluded.

Therefore, the generation of an article with "detailed research findings" and "interactive data tables" focused solely on "this compound" cannot be completed without the necessary factual, experimental data. To create such content would require speculation or fabrication of data, which would violate the principles of scientific accuracy.

Future Perspectives and Research Directions for 2 Amino 7h Purin 6 Yl Amino Thiourea Research

Exploration of Novel Synthetic Methodologies

Future synthetic research on [(2-amino-7H-purin-6-yl)amino]thiourea and its analogs will likely focus on developing more efficient, diverse, and sustainable synthetic routes. While traditional methods often involve the reaction of an amino-purine with an isothiocyanate, emerging strategies can offer significant improvements. mdpi.comsphinxsai.com

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The use of palladium or copper catalysts has expanded the range of accessible purine (B94841) derivatives by enabling C-N bond formation with various substrates. mdpi.comnih.gov Future work could adapt these methods to directly couple the thiourea (B124793) moiety or its precursors to the purine C6 position, potentially offering milder conditions and broader substrate scope.

Flow Chemistry: Continuous flow synthesis can provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to the synthesis of this compound could streamline production and enable the rapid generation of derivative libraries for screening. nih.gov

Solid-Phase Synthesis: For the creation of focused libraries, solid-phase synthesis methodologies could be developed. mdpi.com This would involve anchoring a purine precursor to a solid support and subsequently introducing the aminothiourea side chain, simplifying purification and enabling high-throughput synthesis.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Investigating enzymes that could catalyze the formation of the C-N or N-C(S)-N bonds would be a novel and environmentally friendly approach.

Synthetic ApproachPotential AdvantagesKey Research Focus
Metal-Catalyzed CouplingHigh efficiency, broad substrate scope, milder conditions.Development of specific catalysts and reaction conditions for the purine-thiourea linkage.
Flow ChemistryImproved safety, scalability, precise control, rapid library synthesis.Optimization of reactor design and reaction parameters for continuous production.
Solid-Phase SynthesisHigh-throughput capability, simplified purification.Development of suitable linkers and cleavage strategies for the purine core.
BiocatalysisHigh selectivity, green chemistry, mild reaction conditions.Discovery and engineering of enzymes for key bond-forming steps.

Advanced SAR Studies and Focused Library Design

A systematic exploration of the Structure-Activity Relationships (SAR) is crucial for optimizing the biological activity of this compound. Future research should move beyond serendipitous discovery to a rational, structure-based design approach. researchgate.netmdpi.com

Future SAR strategies should involve:

Focused Library Synthesis: Based on a preliminary understanding of the compound's biological targets, focused libraries of analogs should be synthesized. ekb.eg Modifications could include substitutions on the purine ring (e.g., at the N7 or N9 positions), alterations to the thiourea linker, and the introduction of diverse functional groups on the terminal amino group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of the synthesized analogs with their biological activity. nih.govresearchgate.net These models can identify key steric and electronic properties required for potency and selectivity, thereby guiding the design of next-generation compounds. nih.gov

Bioisosteric Replacement: The thiourea moiety can be replaced with other bioisosteres, such as urea (B33335), cyanoguanidine, or squaramide derivatives, to fine-tune the compound's physicochemical properties, hydrogen bonding capacity, and metabolic stability. nih.gov Similarly, the purine core could be replaced with related heterocycles like deazapurines or pyrazolopyrimidines. mdpi.com

Deeper Elucidation of Molecular Mechanisms in Targeted Biological Systems

Identifying the specific molecular targets and elucidating the mechanism of action of this compound are paramount for its development as a therapeutic agent or biological probe. The purine scaffold is known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in purine metabolism. mdpi.comacs.orgnih.gov

Future mechanistic studies should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes that bind to the compound.

Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways affected by the compound's binding is necessary. This could involve transcriptomics, proteomics, and phosphoproteomics to understand its cellular effects. mdpi.com

Enzyme Inhibition Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric).

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode and guide further rational drug design. nih.gov

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools to accelerate the discovery and optimization process, from initial hit identification to predicting pharmacokinetic properties. nih.gov A multiscale computational approach can provide a holistic understanding of the compound's behavior at both the molecular and systemic levels.

Future computational research should integrate:

Molecular Docking and Dynamics: To predict the binding affinity and orientation of this compound and its analogs within the active sites of potential biological targets. mdpi.commdpi.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

Quantum Mechanics (QM): First-principles electronic structure studies can be used to accurately determine the compound's electronic properties, tautomeric forms, and reactivity, which are crucial for understanding its interaction with biological targets. nih.gov

ADMET Prediction: In silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. nih.gov This helps prioritize compounds with favorable drug-like properties for synthesis and experimental testing.

Computational MethodApplication in ResearchExpected Outcome
Molecular DockingPredicting binding modes and affinities to protein targets.Prioritization of high-affinity compounds for synthesis.
Molecular DynamicsSimulating the stability and conformational changes of ligand-protein complexes.Understanding the dynamic nature of the binding interaction.
Quantum MechanicsCalculating electronic properties, tautomeric stability, and reaction mechanisms.Accurate characterization of molecular properties for improved modeling.
ADMET PredictionIn silico screening for pharmacokinetic and toxicity profiles.Early identification of candidates with favorable drug-like properties.

Development of Advanced Spectroscopic Probes for Biological Systems

The structural features of purines and thioureas, including their chromophoric and hydrogen-bonding capabilities, make them attractive scaffolds for the development of spectroscopic probes. nih.govrsc.org By conjugating fluorophores or other reporter groups to the this compound core, it may be possible to create probes for imaging and sensing in living cells. nih.gov

Future directions include:

Fluorescent Probes: Synthesis of derivatives functionalized with environmentally sensitive fluorophores (e.g., NBD) or red-shifted dyes (e.g., Texas Red) to create probes for fluorescence microscopy and flow cytometry. nih.gov These probes could be designed to "turn on" or exhibit a spectral shift upon binding to a specific biological target.

Selective Excitation: The thiocarbonyl group in thiopurines can shift the absorption wavelength, potentially allowing for selective excitation of the probe in a complex biological environment. mdpi.com

Targeted Imaging: Conjugating the molecule to a targeting moiety (e.g., a peptide or antibody) could enable the specific visualization of certain cell types or subcellular compartments.

Potential for Material Science Applications (Ligands, Sensors)

Beyond biological applications, the unique chemical structure of this compound suggests potential uses in material science. Both purine and thiourea derivatives have been explored as building blocks for functional materials. rsc.org

Promising avenues for research include:

Coordination Polymers and MOFs: The nitrogen atoms of the purine ring and the sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions. researchgate.net This makes the compound a promising ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, electronic, or porous properties. mdpi.com

Chemical Sensors: Purine-based molecules have shown potential for sensing metal ions. openreadings.eursc.org The this compound scaffold could be developed into a ratiometric fluorescent or colorimetric sensor for specific analytes, where binding induces a measurable change in its photophysical properties. rsc.org

Organic Electronics: Purines have been investigated as building blocks in π-conjugated systems for organic electronics. ornl.gov Future work could explore the incorporation of this compound into donor-acceptor chromophores for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Strategic Collaborations in Interdisciplinary Chemical Research

The diverse research avenues for this compound, spanning from synthetic chemistry to material science and molecular biology, underscore the necessity of interdisciplinary collaboration. kcl.ac.uk To fully realize the potential of this compound, strategic partnerships are essential.

Future progress will be accelerated by collaborations between:

Synthetic Organic Chemists and Medicinal Chemists: To design and synthesize novel analogs and libraries. rsc.orgnih.gov

Computational Chemists and Structural Biologists: To model ligand-target interactions and guide rational design.

Cell Biologists and Pharmacologists: To evaluate the biological activity and elucidate the mechanisms of action of new compounds.

Material Scientists and Physicists: To explore applications in sensors, electronics, and advanced materials.

Such collaborations will create a synergistic research environment, fostering innovation and accelerating the translation of fundamental discoveries into practical applications. kcl.ac.uk

Q & A

Q. What are the recommended protocols for synthesizing [(2-amino-7H-purin-6-yl)amino]thiourea, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 2-amino-7H-purine-6-amine with thiourea derivatives under controlled conditions. A stepwise approach includes: (i) Activation of the purine amino group via nucleophilic substitution. (ii) Reaction with isothiocyanate or thiocarbonyl precursors in anhydrous solvents (e.g., DMF or THF) at 60–80°C . Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is critical. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • NMR (¹H/¹³C) to confirm bond formation between the purine and thiourea moieties, focusing on NH and C=S peaks .
  • X-ray crystallography for definitive structural elucidation, noting hydrogen-bonding patterns critical for catalytic or coordination activity .
  • DFT calculations (B3LYP/6-31G* level) to map electron density distribution and predict reactive sites .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Thiourea derivatives are toxic and potential carcinogens. Use PPE (gloves, lab coats, fume hoods) to avoid inhalation or dermal contact. Monitor thyroid function in long-term studies due to thiourea’s endocrine-disrupting effects . Waste disposal must comply with EPA guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in asymmetric organocatalysis?

  • Methodological Answer : The thiourea moiety acts as a hydrogen-bond donor, while the purine ring’s aromaticity enhances π-π interactions. To assess catalytic efficiency:
  • Conduct kinetic studies (e.g., Strecker or Michael additions) comparing enantiomeric excess (ee) using chiral HPLC .
  • Correlate Hammett parameters of substituents on the purine ring with reaction rates to optimize electron-withdrawing/donating groups .
  • Use transient absorption spectroscopy to study intermediate stabilization via NH···S hydrogen bonds .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Mitigation strategies include:
  • Systematic screening of solvents (e.g., DCM vs. toluene) to assess polarity effects on transition-state stabilization .
  • In situ IR monitoring to detect thiourea decomposition (e.g., CS₂ release) under elevated temperatures .
  • Comparative studies using deuterated analogs to isolate hydrogen-bonding contributions .

Q. Can this compound be optimized for gold recovery applications, and how does it compare to cyanide-based methods?

  • Methodological Answer : Thiourea’s gold dissolution rate is higher than cyanide but requires acidic conditions (pH 1–2). To enhance recyclability:
  • Test leaching efficiency in mixed systems (e.g., thiourea + Fe³⁺/H₂O₂) to reduce reagent consumption .
  • Analyze Au-thiourea complex stability via UV-vis spectroscopy (λmax ~300 nm) and cyclic voltammetry to prevent passivation .
  • Compare environmental impact using life-cycle assessment (LCA) metrics, focusing on thiourea’s lower ecotoxicity vs. cyanide .

Q. How do structural modifications to the purine-thiourea scaffold affect its biological activity or coordination chemistry?

  • Methodological Answer :
  • Introduce halogens or alkyl groups to the purine ring to modulate lipophilicity and binding affinity. Assess via:
  • Molecular docking (PDB: protein targets like kinases or DNA) .
  • Fluorescence quenching assays to study DNA intercalation .
  • For coordination chemistry, synthesize metal complexes (e.g., Ag⁺ or Cu²⁺) and characterize using ESR and XAS to determine ligand-field effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.